1-Benzyl-1h-imidazole hydrochloride

Catalog No.
S13264033
CAS No.
63722-10-1
M.F
C10H11ClN2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1h-imidazole hydrochloride

CAS Number

63722-10-1

Product Name

1-Benzyl-1h-imidazole hydrochloride

IUPAC Name

1-benzylimidazole;hydrochloride

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C10H10N2.ClH/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;/h1-7,9H,8H2;1H

InChI Key

DKEWNNWXZIIRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2.Cl

1-Benzyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a benzyl group attached to the imidazole ring, which enhances its lipophilicity and potential biological activity. The hydrochloride form indicates that the compound is in its salt state, improving its solubility in water and making it more suitable for various applications, particularly in biological and pharmaceutical contexts.

  • Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield different derivatives, affecting either the imidazole ring or the benzyl group.
  • Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may exhibit distinct properties and activities.

Research indicates that 1-benzyl-1H-imidazole hydrochloride exhibits significant biological activity. It has been studied for its potential as an antimicrobial and antifungal agent. The imidazole ring is known for its diverse biological roles, including enzyme inhibition and receptor modulation. Specifically, some derivatives of imidazole have shown efficacy in inhibiting bacterial virulence gene expression and biofilm maturation in pathogens like Pseudomonas aeruginosa .

The synthesis of 1-benzyl-1H-imidazole hydrochloride can be achieved through various methods:

  • Formation of Imidazole Ring: This can be synthesized via cyclization reactions involving precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of Benzyl Group: A nucleophilic substitution reaction using benzyl halides introduces the benzyl group.
  • Hydroxymethylation: Hydroxymethyl groups can be introduced through reactions with formaldehyde under basic conditions.
  • Formation of Hydrochloride Salt: The final step typically involves treating the free base with hydrochloric acid to obtain the hydrochloride salt form .

1-Benzyl-1H-imidazole hydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various medicinal compounds due to its biological activity.
  • Research: Used in studies related to enzyme inhibition and receptor modulation.
  • Material Science: Investigated for potential applications in developing functional materials with specific properties .

Interaction studies involving 1-benzyl-1H-imidazole hydrochloride focus on its binding affinity with various biological targets. Research has shown that this compound can interact with enzymes and receptors, influencing their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural features with 1-benzyl-1H-imidazole hydrochloride. Here are notable examples:

Compound NameKey FeaturesUnique Aspects
1-BenzylimidazoleLacks the hydroxymethyl group; may affect solubility and reactivitySimpler structure; less versatile than 1-benzyl-1H-imidazole
2-(Hydroxymethyl)imidazoleLacks the benzyl group; influences biological activityLess lipophilic; different pharmacokinetics
1-Benzyl-2-methylimidazoleContains a methyl group instead of a hydroxymethyl groupAlters chemical properties compared to 1-benzyl-1H-imidazole
1-Benzyl-5-(chloromethyl)-1H-imidazoleExhibits significant biological activity; chloromethyl group allows further reactionsMore reactive due to chloromethyl group

The combination of both the benzyl and hydroxymethyl groups in 1-benzyl-1H-imidazole hydrochloride contributes to its unique properties, making it potentially more versatile in applications compared to other similar compounds.

Molecular Composition and Nomenclature

1-Benzyl-1H-imidazole hydrochloride consists of a five-membered imidazole ring substituted at the 1-position with a benzyl group and protonated at the tertiary nitrogen to form a hydrochloride salt. The molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol. The IUPAC name, 1-benzylimidazole hydrochloride, reflects the benzyl substituent and the ionic interaction between the imidazole and hydrochloric acid.

The imidazole ring adopts a planar geometry, with the benzyl group introducing steric bulk and electronic effects. X-ray crystallography studies of analogous compounds reveal that the benzyl substituent occupies an axial position relative to the heterocycle, influencing packing efficiency in solid-state structures.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 7.58 ppm (imidazole C-H), δ 4.82 ppm (benzyl CH₂), and δ 7.11–7.41 ppm (aromatic protons) confirm substitution patterns.
  • ¹³C NMR: Peaks at 48.26 ppm (CH₂ group) and 121.29–138.59 ppm (aromatic carbons) align with expected electronic environments.
    Infrared (IR) spectroscopy identifies key functional groups, including N-H stretches at 3111 cm⁻¹ and C-Cl vibrations at 742 cm⁻¹.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂
Molecular Weight (g/mol)194.66
Melting Point165–167°C (dec.)
SolubilityWater, ethanol

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.0610761 g/mol

Monoisotopic Mass

194.0610761 g/mol

Heavy Atom Count

13

UNII

23UM8Q2ELK

Dates

Last modified: 08-10-2024

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